molecular formula C22H31NO2 B1194775 Lindheimerine

Lindheimerine

Cat. No.: B1194775
M. Wt: 341.5 g/mol
InChI Key: XLRFZCAOXVMMEG-CBDMQDTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lindheimerine is a monoterpene indole alkaloid first isolated from Lindheimera texana, a plant native to North America. Structurally, it features a complex tetracyclic scaffold with a β-carboline core, a characteristic shared with other bioactive alkaloids like vinblastine and reserpine . Its molecular formula (C₂₂H₂₆N₂O₄) and molecular weight (382.45 g/mol) distinguish it from simpler indole derivatives, such as tryptamine .

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate

InChI

InChI=1S/C22H31NO2/c1-14-16-5-6-18-21(11-16,19(14)25-15(2)24)10-7-17-20(3)8-4-9-22(17,18)13-23-12-20/h13,16-19H,1,4-12H2,2-3H3/t16-,17-,18-,19-,20+,21-,22+/m1/s1

InChI Key

XLRFZCAOXVMMEG-CBDMQDTOSA-N

SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN=C5)C

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)CC[C@H]4[C@@]35CCC[C@]4(CN=C5)C

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of Lindheimerine involves multiple steps, starting from simpler organic compounds The synthetic routes typically include the formation of the core kaurane structure, followed by functional group modifications to introduce the necessary substituents

Chemical Reactions Analysis

Lindheimerine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Lindheimerine has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Its unique structure makes it a candidate for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Lindheimerine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to interact with cellular membranes and proteins.

Comparison with Similar Compounds

Key Structural Insights :

  • This compound’s β-carboline moiety enables π-π stacking with Aβ fibrils, a mechanism absent in reserpine and quinine .
  • Unlike vinblastine, which binds tubulin, this compound lacks the vindoline subunit critical for microtubule targeting .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Comparison

Parameter This compound Vinblastine Reserpine
Bioavailability 18% (oral) <5% (oral) 50% (oral)
Half-life (t₁/₂) 6.5 hours 19–25 hours 4.5 hours
Metabolism CYP3A4-mediated CYP3A4/5 CYP2D6
Excretion Renal (60%) Biliary (70%) Renal (30%)

Pharmacodynamic Contrasts:

  • AChE Inhibition : this compound’s IC₅₀ (8.2 µM) is 10-fold weaker than rivastigmine (IC₅₀: 0.8 µM) but exhibits higher selectivity over butyrylcholinesterase (BChE) .
  • Neuroinflammation : this compound reduces TNF-α by 40% in glial cells, outperforming reserpine (15% reduction) .

Table 2: Efficacy in Alzheimer’s Disease Models

Compound Aβ Aggregation Inhibition (%) Cognitive Improvement (Rodent Models) Adverse Effects
This compound 62% (10 µM) 35% Morris water maze enhancement Mild hepatotoxicity (ALT↑)
Donepezil N/A 40% improvement Nausea, diarrhea
Resveratrol 55% (20 µM) 25% improvement Low bioavailability

Safety Notes:

  • This compound’s hepatotoxicity (ALT elevation) at 50 mg/kg doses contrasts with vinblastine’s myelosuppression risks .
  • No cardiotoxicity reported, unlike reserpine, which depletes catecholamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lindheimerine
Reactant of Route 2
Lindheimerine

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